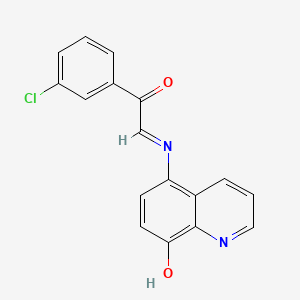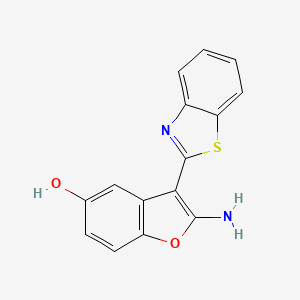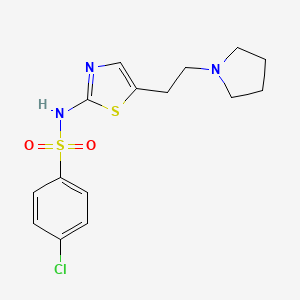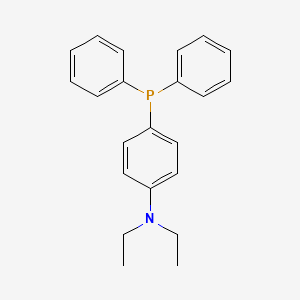
Benzenamine, 4-(diphenylphosphino)-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylphosphino)-N,N-diethylaniline is an organophosphorus compound that features a phosphine group attached to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphino)-N,N-diethylaniline typically involves the reaction of 4-bromo-N,N-diethylaniline with diphenylphosphine. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is usually performed in a solvent like toluene under an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of 4-(Diphenylphosphino)-N,N-diethylaniline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diphenylphosphino)-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Coordination: The products are metal-phosphine complexes.
Applications De Recherche Scientifique
4-(Diphenylphosphino)-N,N-diethylaniline has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential in bioconjugation and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Diphenylphosphino)-N,N-diethylaniline primarily involves its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, stabilizing the metal and facilitating catalytic cycles. This coordination can activate substrates and lower the activation energy of various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin
- 4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene
- Bis-(2-diphenylphosphino)-p-tolyl) ether
Uniqueness
4-(Diphenylphosphino)-N,N-diethylaniline is unique due to its specific structure, which combines a phosphine group with an aniline derivative. This combination provides distinct electronic and steric properties, making it a versatile ligand in catalysis and other applications. Its ability to form stable complexes with various metals sets it apart from other similar compounds.
Propriétés
Numéro CAS |
63370-87-6 |
|---|---|
Formule moléculaire |
C22H24NP |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-diphenylphosphanyl-N,N-diethylaniline |
InChI |
InChI=1S/C22H24NP/c1-3-23(4-2)19-15-17-22(18-16-19)24(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,3-4H2,1-2H3 |
Clé InChI |
IAZFKAZYKSRHIX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


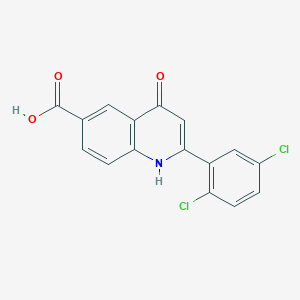

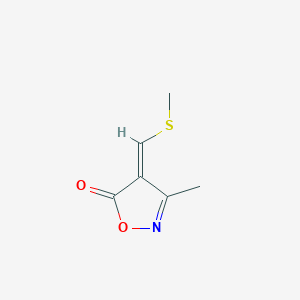

![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)
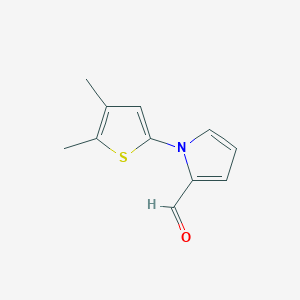
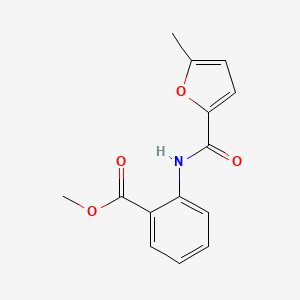
![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)

